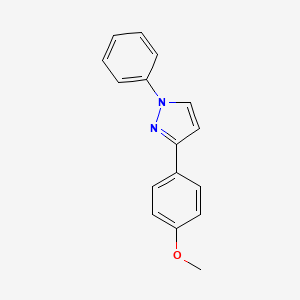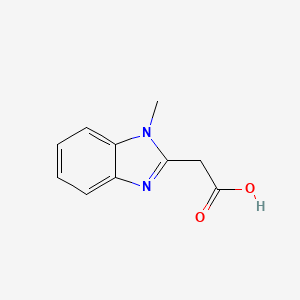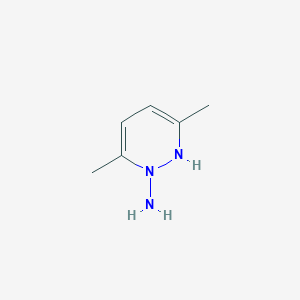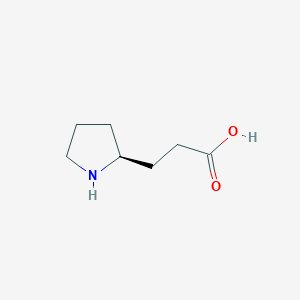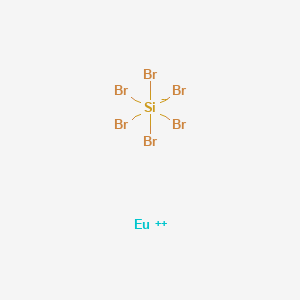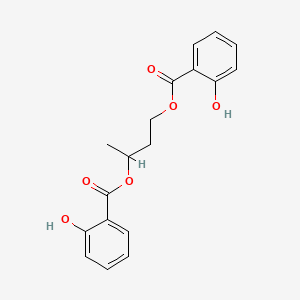
Dimethyl carbonate;hexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dimethyl carbonate;hexane-1,6-diol is a polymeric compound formed by the reaction of carbonic acid dimethyl ester and 1,6-hexanediol. This compound is known for its versatility and is used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol typically involves the polycondensation reaction between dimethyl carbonate and 1,6-hexanediol. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where dimethyl carbonate and 1,6-hexanediol are mixed and heated in the presence of a catalyst. The reaction conditions are optimized to maximize yield and ensure the quality of the polymer. The resulting product is then purified and processed for various applications.
化学反応の分析
Types of Reactions
Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.
科学的研究の応用
Dimethyl carbonate;hexane-1,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in creating medical devices and implants due to its unique properties.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.
類似化合物との比較
Similar Compounds
- 1,6-Hexanediol, polymer with dimethyl carbonate
- Dimethyl carbonate-1,6-hexanediol copolymer
- 1,6-Hexanediol-methyl carbonate copolymer
Uniqueness
Dimethyl carbonate;hexane-1,6-diol stands out due to its specific combination of properties, including its chemical stability, versatility, and compatibility with various applications
特性
CAS番号 |
101325-00-2 |
|---|---|
分子式 |
C9H20O5 |
分子量 |
208.25 g/mol |
IUPAC名 |
dimethyl carbonate;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3 |
InChIキー |
MCQSEGPNPRDOCL-UHFFFAOYSA-N |
SMILES |
COC(=O)OC.C(CCCO)CCO |
正規SMILES |
COC(=O)OC.C(CCCO)CCO |
Key on ui other cas no. |
101325-00-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
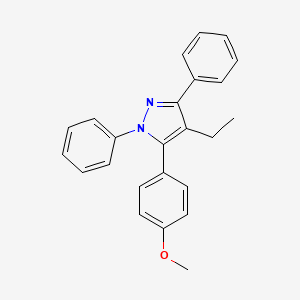
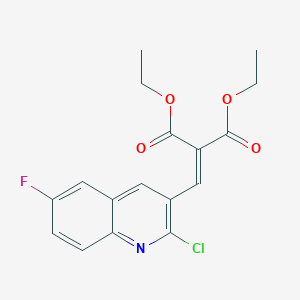
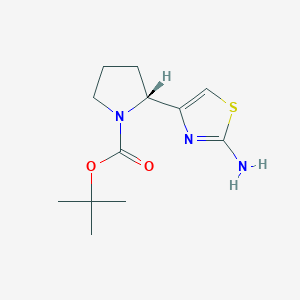
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
